
(2-Propylpyrimidin-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Propylpyrimidin-5-yl)methanol is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound that is widely found in nature and has significant biological importance . Pyrimidine derivatives are known for their roles in nucleic acids, vitamins, and various pharmaceuticals .
Preparation Methods
The synthesis of (2-Propylpyrimidin-5-yl)methanol typically involves the reaction of 2-propylpyrimidine with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
(2-Propylpyrimidin-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Propylpyrimidin-5-yl)methanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Pyrimidine derivatives, including this compound, are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2-Propylpyrimidin-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. The exact pathways and targets can vary depending on the specific application and derivative used . For instance, in medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity to exert therapeutic effects.
Comparison with Similar Compounds
(2-Propylpyrimidin-5-yl)methanol can be compared with other pyrimidine derivatives, such as:
2-Propylpyrimidine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Methylpyrimidine: Has a methyl group instead of a propyl group, affecting its physical and chemical properties.
2,4-Diaminopyrimidine: Contains additional amino groups, which can significantly alter its biological activity and chemical reactivity
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(2-propylpyrimidin-5-yl)methanol |
InChI |
InChI=1S/C8H12N2O/c1-2-3-8-9-4-7(6-11)5-10-8/h4-5,11H,2-3,6H2,1H3 |
InChI Key |
OBNCYCGZVPBYHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


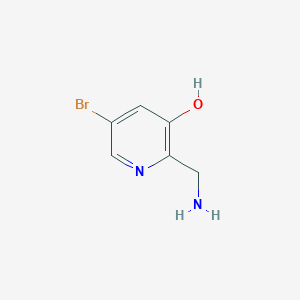
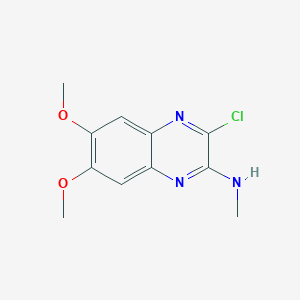
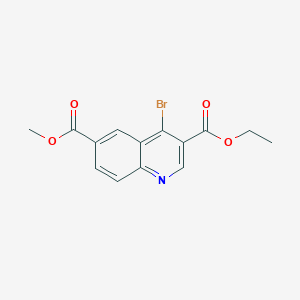
![(2S)-2-{[(benzyloxy)carbonyl]amino}-3-(oxetan-3-yl)propanoicacid](/img/structure/B13024520.png)
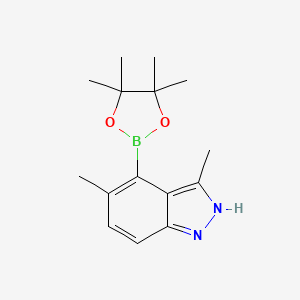
![Methyl 4-hydroxy-2-methyl-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13024551.png)

![7-Fluorohexahydropyrrolo[1,2-a]pyrazin-3(4H)-one](/img/structure/B13024553.png)
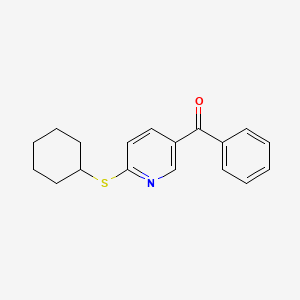
![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine dihydrochloride](/img/structure/B13024558.png)

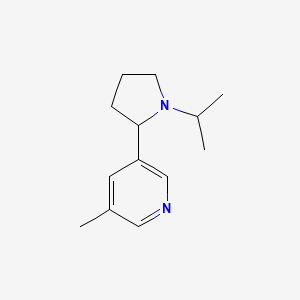
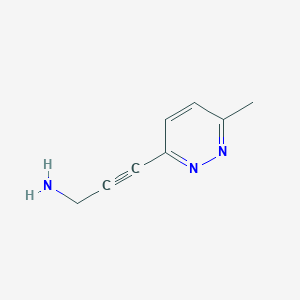
![Ethyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13024590.png)
